ethyl (2E)-7-(4-hydroxy-3-methoxyphenyl)-5-methyl-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
- This compound is a mouthful, so let’s break it down. Its IUPAC name is ethyl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate .
- It belongs to the class of cinnamate derivatives and contains both a thiazole ring and a pyrimidine ring.
- The compound’s structure combines elements from natural products and synthetic chemistry, making it intriguing for research.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves multiple steps. One common approach starts with the condensation of 4-hydroxy-3-methoxybenzaldehyde with ethyl cyanoacetate to form an intermediate. Subsequent cyclization and functional group modifications lead to the final product.
Reaction Conditions: These reactions typically occur under reflux conditions with suitable catalysts and reagents.
Industrial Production: While not widely produced industrially, research labs synthesize it for scientific investigations.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups, affecting solubility, bioactivity, and other properties.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stereochemistry, and synthetic applications.
Biology: It may exhibit antioxidant properties due to the phenolic group. Bioassays explore its effects on cell viability and enzyme inhibition.
Medicine: Investigations focus on potential anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Limited industrial applications, but its unique structure inspires drug design and material science.
Mechanism of Action
Targets: The phenolic moiety interacts with enzymes, receptors, or proteins involved in cellular processes.
Pathways: It may modulate signaling pathways related to inflammation, oxidative stress, or cell growth.
Comparison with Similar Compounds
Uniqueness: Its fused thiazole-pyrimidine core sets it apart from other cinnamate derivatives.
Similar Compounds: Related compounds include ethyl ferulate and martynoside .
Properties
Molecular Formula |
C27H28N2O8S |
---|---|
Molecular Weight |
540.6 g/mol |
IUPAC Name |
ethyl (2E)-7-(4-hydroxy-3-methoxyphenyl)-5-methyl-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-7H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C27H28N2O8S/c1-7-37-26(32)21-14(2)29-25(31)20(13-16-9-11-18(33-3)24(36-6)23(16)35-5)38-27(29)28-22(21)15-8-10-17(30)19(12-15)34-4/h8-13,22,30H,7H2,1-6H3/b20-13+ |
InChI Key |
BFRUDPMIOHTLAP-DEDYPNTBSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N2C(=O)/C(=C\C3=C(C(=C(C=C3)OC)OC)OC)/SC2=NC1C4=CC(=C(C=C4)O)OC)C |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=O)C(=CC3=C(C(=C(C=C3)OC)OC)OC)SC2=NC1C4=CC(=C(C=C4)O)OC)C |
Origin of Product |
United States |
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